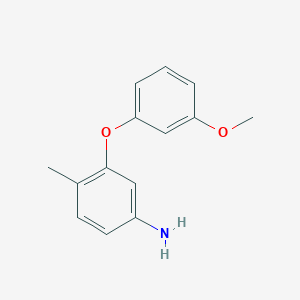

3-(3-Methoxyphenoxy)-4-methylaniline

Description

BenchChem offers high-quality 3-(3-Methoxyphenoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-(3-methoxyphenoxy)-4-methylaniline |

InChI |

InChI=1S/C14H15NO2/c1-10-6-7-11(15)8-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3 |

InChI Key |

JDDGIVGFLPLWIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2=CC=CC(=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Properties, Synthesis, and Applications of 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3)

Executive Summary

In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets[1]. 3-(3-Methoxyphenoxy)-4-methylaniline (CAS 1198117-39-3) is a highly versatile chemical building block belonging to the diaryl ether aniline class. This specific structural motif is a cornerstone in the development of targeted therapeutics, particularly Receptor Tyrosine Kinase (RTK) inhibitors.

This whitepaper provides an in-depth technical analysis of CAS 1198117-39-3, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and its pharmacological utility in oncology and immunology.

Physicochemical Properties & Structural Data

Understanding the baseline properties of CAS 1198117-39-3 is critical for predicting its behavior in subsequent synthetic steps (e.g., amide couplings, Buchwald-Hartwig aminations) and its ultimate pharmacokinetic profile when incorporated into an Active Pharmaceutical Ingredient (API).

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Significance |

| Chemical Name | 3-(3-Methoxyphenoxy)-4-methylaniline | Standard IUPAC nomenclature. |

| CAS Registry Number | 1198117-39-3 | Unique identifier for procurement [1]. |

| Molecular Formula | C₁₄H₁₅NO₂ | Defines the atomic composition. |

| Molecular Weight | 229.28 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (-NH₂ group) | Critical for interacting with the kinase hinge region. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates solvent interactions and target binding. |

| Rotatable Bonds | 4 | Provides the conformational flexibility needed for the ether linkage to adapt to the DFG-in/out pockets. |

Synthesis Workflow & Mechanistic Causality

The synthesis of 3-(3-Methoxyphenoxy)-4-methylaniline is typically achieved via a highly reliable, two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation .

The Rationale Behind the Chemistry

-

Why SₙAr over Ullmann Coupling? Traditional diaryl ether synthesis often requires transition-metal catalysis (Ullmann or Buchwald-Hartwig couplings). However, by utilizing 3-fluoro-4-methyl-1-nitrobenzene as the electrophile, we can bypass expensive palladium or copper catalysts. The strongly electron-withdrawing nitro group para to the leaving group stabilizes the negatively charged Meisenheimer intermediate. Furthermore, fluorine is the optimal leaving group for SₙAr; its high electronegativity drastically lowers the activation energy during the rate-limiting addition step [2].

-

Why Catalytic Hydrogenation? While the nitro group could be reduced using Béchamp conditions (Fe/HCl), catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for pharmaceutical intermediates. It prevents trace heavy-metal contamination, minimizes hazardous waste, and provides quantitative yields with a simple filtration workup.

Figure 1: Two-step synthesis workflow of CAS 1198117-39-3 via SₙAr and catalytic hydrogenation.

Table 2: Reaction Optimization Parameters (SₙAr Step)

| Parameter | Choice | Mechanistic Rationale |

| Leaving Group | Fluorine | Highest electronegativity stabilizes the transition state of the rate-limiting addition step [2]. |

| Base | K₂CO₃ (2.0 eq) | Mild inorganic base; deprotonates 3-methoxyphenol without inducing side reactions. |

| Solvent | DMF | Polar aprotic solvent; solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic. |

| Temperature | 120 °C | Provides the thermal energy required to overcome the activation barrier of the SₙAr addition step. |

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure process integrity and reproducibility without requiring constant downstream purification.

Protocol 1: SₙAr Coupling to form the Nitro Intermediate

-

Preparation: Charge a dry, round-bottom flask with 3-fluoro-4-methyl-1-nitrobenzene (1.0 eq) and 3-methoxyphenol (1.1 eq).

-

Solvation & Basification: Add anhydrous DMF (10 mL/g of limiting reagent) followed by anhydrous K₂CO₃ (2.0 eq).

-

Reaction: Stir the suspension under a nitrogen atmosphere and heat to 120 °C for 4–6 hours.

-

Validation Checkpoint: The reaction mixture will transition from a pale suspension to a deep yellow/brown solution. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the fluoronitrobenzene spot (higher

) disappears and a new, UV-active spot (lower -

Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted 3-methoxyphenol), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-methoxyphenoxy)-1-methyl-4-nitrobenzene.

Protocol 2: Catalytic Hydrogenation to CAS 1198117-39-3

-

Preparation: Dissolve the nitro intermediate (1.0 eq) in absolute ethanol (15 mL/g).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of inert argon to prevent auto-ignition of the catalyst.

-

Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm to 30 psi). Stir vigorously at room temperature for 12 hours.

-

Validation Checkpoint: Hydrogen uptake will cease when the stoichiometric amount of H₂ is consumed. Analyze an aliquot via LC-MS. The reduction is validated when the mass peak of the nitro intermediate (

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate in vacuo to afford 3-(3-Methoxyphenoxy)-4-methylaniline as a solid.

Application in Drug Discovery: Kinase Inhibition

CAS 1198117-39-3 is not an end-product; it is a highly specialized precursor. When the primary amine (-NH₂) is coupled with various electrophiles (e.g., acryloyl chlorides for covalent inhibitors, or pyrimidines for reversible inhibitors), the resulting molecules act as potent kinase inhibitors [3].

Pharmacophore Mapping

-

The Aniline Nitrogen: Acts as a critical hydrogen bond donor. In the ATP-binding pocket of kinases like EGFR, BTK, or BRAF, this nitrogen typically forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met793 in EGFR) [4].

-

The Diaryl Ether Motif: The flexible ether oxygen allows the 3-methoxyphenyl ring to project deep into the hydrophobic back pocket of the kinase. This adaptability is crucial for targeting the "DFG-out" conformation in Type II kinase inhibitors, drastically improving target residence time and selectivity [3].

Figure 2: Mechanism of action for kinase inhibitors utilizing the diaryl ether aniline scaffold.

By blocking the ATP-binding pocket, derivatives of this scaffold prevent the autophosphorylation of the kinase. This halts downstream signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways), ultimately shifting the cellular fate of tumorigenic cells from unchecked proliferation to apoptosis [4].

References

- Title: 38608-08-1 | 4-Methoxy-5-methylbenzene-1,2-diamine (Supplier Database & CAS Reference)

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

- Source: Journal of Agricultural and Food Chemistry (via ResearchGate)

- Source: National Center for Biotechnology Information (PMC)

Technical Guide: Solubility & Handling of 3-(3-Methoxyphenoxy)-4-methylaniline

The following is an in-depth technical guide regarding the solubility, handling, and application of 3-(3-Methoxyphenoxy)-4-methylaniline .

Part 1: Executive Summary & Physicochemical Profile[1]

3-(3-Methoxyphenoxy)-4-methylaniline is a specialized biaryl ether intermediate, often utilized in the synthesis of kinase inhibitors (e.g., analogues of Btk or EGFR inhibitors) or as a building block in diversity-oriented synthesis.

As an aniline derivative with a lipophilic phenoxy tail, this compound exhibits poor aqueous solubility but high solubility in organic solvents . Successful application in biological assays requires precise handling of DMSO stock solutions to prevent precipitation upon aqueous dilution ("crashing out") and to mitigate oxidative degradation of the aniline moiety.

Physicochemical Identity

| Property | Value (Calculated/Estimated) | Implication for Solubility |

| Formula | C₁₄H₁₅NO₂ | Moderate molecular size; amenable to high-concentration stocks. |

| MW | 229.28 g/mol | Standard small molecule range. |

| LogP | ~3.2 – 3.8 | Highly lipophilic; requires organic co-solvent for aqueous assays. |

| pKa (Aniline) | ~4.0 – 5.0 | Weak base; uncharged at physiological pH (7.4), reducing aqueous solubility. |

| H-Bond Donors | 1 (NH₂) | Capable of H-bonding with DMSO/Methanol. |

| H-Bond Acceptors | 3 (N, O-ether, O-methoxy) | Facilitates solvation in polar aprotic solvents. |

Part 2: Solubility Analysis (DMSO vs. Methanol)

Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent for Biological Stocks.

-

Solubility Limit: Estimated >100 mg/mL (>400 mM) .

-

Mechanism: DMSO acts as a strong Lewis base, interacting effectively with the aniline protons and the ether oxygens. The planar aromatic structure of the compound stacks well in the highly polarizable DMSO environment.

-

Application: Ideal for creating 10 mM to 100 mM master stocks for High-Throughput Screening (HTS) or IC₅₀ determinations.

-

Caveat: DMSO is hygroscopic. Water uptake over time can decrease the solubility of this lipophilic compound, potentially leading to "silent precipitation" in stored vials.

Methanol (MeOH)

Status: Secondary Solvent (Analytical/Synthesis).

-

Solubility Limit: Estimated >50 mg/mL (>200 mM) .

-

Mechanism: Methanol solvates via hydrogen bonding. While effective, it is less powerful than DMSO for poly-aromatic systems.

-

Application: Preferred for LC-MS sample preparation (easier to evaporate/compatible with mobile phases) or synthetic transfers.

-

Caveat: High volatility leads to concentration drift. Not suitable for long-term storage of quantitative standards. Toxicity of methanol precludes its use in live-cell assays at high percentages.

Comparative Data Table

| Feature | DMSO | Methanol | Aqueous Buffer (pH 7.4) |

| Solubility | High (>400 mM) | High (>200 mM) | Very Low (<100 µM) |

| Volatility | Low (BP 189°C) | High (BP 65°C) | N/A |

| Freezing Point | 19°C (Solid at 4°C) | -98°C | 0°C |

| Primary Use | Bio-assay Stocks | Analytical Standards | Assay Medium |

| Storage Stability | Good (if sealed) | Poor (evaporation risk) | Poor (hydrolysis/oxidation risk) |

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Use this protocol for long-term storage and assay dosing.

Materials:

-

Compound: 3-(3-Methoxyphenoxy)-4-methylaniline (Solid).[1][2]

-

Solvent: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Workflow:

-

Weighing: Accurately weigh 22.9 mg of the solid compound into the amber vial.

-

Note: Aniline derivatives are light-sensitive. Work under subdued light if possible.

-

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Do not rely on volumetric flasks for small volumes; use a calibrated positive-displacement pipette.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution should be clear, amber/yellowish, with no particulates. If particles persist, sonicate for 5 minutes at room temperature.

-

-

Storage: Flush the headspace with Argon or Nitrogen gas to prevent oxidation of the aniline amine. Seal tightly and store at -20°C .

Protocol B: "Crash-Out" Prevention (Aqueous Dilution)

Essential for ensuring the compound remains in solution during biological assays.

When diluting from 100% DMSO to aqueous buffer, the compound may precipitate due to the sudden polarity shift.

-

Intermediate Dilution Step: Do not dilute directly from 10 mM stock to 10 nM assay buffer.

-

Step-Down Method:

-

Dilute 10 mM Stock (100% DMSO)

100 µM Working Solution (10% DMSO / 90% Buffer). -

Mix rapidly. The presence of 10% DMSO helps stabilize the transition.

-

Dilute 100 µM Working Solution

Final Assay Concentration (e.g., 1 µM, 0.1% DMSO).

-

-

Visual Confirmation: Inspect the 100 µM intermediate solution against a dark background. Turbidity indicates precipitation. If observed, lower the concentration of the intermediate step.

Part 4: Visualization & Logic Flow

Workflow: Stock Preparation & Solvent Selection

The following diagram illustrates the decision logic for solvent selection and the critical path for preparing stable stock solutions.

Caption: Decision tree for solvent selection and stock preparation workflow based on experimental application.

Part 5: Troubleshooting & Stability

Oxidation (The "Browning" Effect)

Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming azo-compounds or quinone-imines (turning the solution dark brown/black).

-

Prevention: Always store DMSO stocks under inert gas (Argon/Nitrogen).

-

Recovery: If a stock turns dark brown, purity has likely dropped. Discard and re-weigh. Do not use oxidized stocks for IC₅₀ curves as oxidation products can be pan-assay interference compounds (PAINS).

DMSO Freezing

DMSO freezes at ~19°C.

-

Issue: Repeated freeze-thaw cycles can cause local supersaturation and precipitation of the compound as the solvent crystallizes.

-

Solution: Aliquot the master stock into single-use vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles. Thaw completely and vortex before use to ensure homogeneity.

Plasticware Compatibility

-

Issue: DMSO is a potent solvent that can leach plasticizers from low-quality plastics.

-

Requirement: Use Polypropylene (PP) or HDPE tubes. Avoid Polystyrene (PS) or PVC, which DMSO can dissolve or etch.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16452-01-0 (Related Structure: 3-Methoxy-4-methylaniline). Retrieved from [Link]

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Elsevier. (Authoritative text on solubility and physicochemical properties in drug discovery).

- Balakin, K. V., et al. (2006).In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. (Provides mechanistic insight into DMSO solubility prediction for lipophilic amines).

Sources

- 1. 76462-67-4_CAS号:76462-67-4_3,6-Dichloro-2-methoxybenzoic acid mixt. with (2,4-dichlorophenoxy)acetic acid and O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino]ethyl] phosphorodithioate - 化源网 [chemsrc.com]

- 2. 1332079-45-4_CAS号:1332079-45-4_Ethyl 4-(4-methoxybenzyl)piperidine-4-carboxylate - 化源网 [chemsrc.com]

Advanced Safety Protocol: Handling 3-(3-Methoxyphenoxy)-4-methylaniline in Drug Discovery

[1][2][3]

Introduction: The "Hidden" Hazard Profile

In the high-stakes environment of drug discovery, researchers often handle novel intermediates where specific toxicological data is nonexistent. 3-(3-Methoxyphenoxy)-4-methylaniline is one such compound—a likely pharmacophore scaffold used in kinase inhibitor synthesis.[1][2][3]

Unlike commodity chemicals with established Safety Data Sheets (SDS), this molecule requires a Structure-Activity Relationship (SAR) based safety assessment.[1][2][3] As a Senior Application Scientist, I have derived the following protocols by analyzing its structural alerts: the aniline core, the lipophilic phenoxy ether linkage, and the metabolic potential of the methoxy group.

This guide does not merely list hazards; it operationalizes safety for a compound with unknown but probable high toxicity. [1][2][3]

Hazard Identification & Structural Analysis[1][2][3][4]

We must treat this compound as a Category 3 Acute Toxicant and a Potential Carcinogen/Mutagen until proven otherwise.[1][2][3] The absence of data is not the absence of risk.[1][2][3]

Structural Alerts & Toxicological Implications[1][2][3]

| Structural Moiety | Associated Hazard | Mechanism of Action |

| Aniline Core | Methemoglobinemia | Metabolic oxidation to N-hydroxylamine, which oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport.[1][2][3] |

| Phenoxy Ether | Enhanced Absorption | Increases lipophilicity (LogP > 3.0), facilitating rapid dermal absorption and Blood-Brain Barrier (BBB) penetration.[1][2][3] |

| Methoxy Group | Reactive Metabolites | O-demethylation can yield phenolic species capable of forming quinones, which may adduct to DNA or proteins (sensitization/mutagenicity).[1][2][3] |

| 4-Methyl Group | Potency Modulation | Methyl substitution on anilines (toluidines) often increases carcinogenic potential compared to unsubstituted aniline.[1][2][3] |

GHS Classification (Derived/Conservative)

Based on Read-Across from Anisidine and Toluidine analogs.[1][2][3]

-

Signal Word: DANGER

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or inhaled).[1][2][3]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1][2][3]

-

STOT-RE: Category 2 (May cause damage to organs [Blood, Spleen] through prolonged or repeated exposure).[1][2][3]

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][2][3]

Operational Safety Protocols

Engineering Controls

-

Solids Handling: Weighing of dry powder must be performed in a Class I Biological Safety Cabinet or a Powder Containment Hood with HEPA filtration.[1][2][3]

-

Reaction Setup: All synthesis steps involving heating or reagents likely to generate aerosols must occur in a certified chemical fume hood with a face velocity of 100 fpm.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of the phenoxy-ether chain.[1][2][3]

| Body Part | PPE Recommendation | Scientific Rationale |

| Hands (Splash) | Double Nitrile (0.11 mm) | Provides short-term protection (<15 min) against incidental splashes.[1][2][3] Color indicator double-gloving recommended.[1][2][3] |

| Hands (Handling) | Laminate (Silver Shield/4H) | Mandatory for spill cleanup or handling concentrated solutions.[1][2][3] Breakthrough time >480 min for aromatic amines.[1][2][3] |

| Respiratory | P100 / N95 + OV Cartridge | Required if handling outside containment (e.g., spill cleanup).[1][2][3] Aniline vapors penetrate standard dust masks.[1][2][3] |

| Eyes | Chemical Goggles | Safety glasses are inadequate against vapors that can absorb through the ocular mucosa.[1][2][3] |

Emergency Response & First Aid

Critical Warning: Cyanosis (blue lips/fingernails) is the hallmark sign of exposure, but may be delayed 2-4 hours.[1][2][3]

Exposure Response Algorithm

Figure 1: Emergency Response Decision Tree for Aniline Derivative Exposure.

Medical Management (For Physicians)

-

Antidote: Methylene Blue is the specific antidote for methemoglobinemia.[1][2][3]

-

Contraindication: Do not administer alcohol (ethanol) to the patient; it may enhance absorption and metabolic toxicity.[1][2][3]

-

Observation: Patients should be observed for at least 24 hours as methemoglobinemia can recur (rebound effect).[1][2][3]

Toxicological Mechanism (The "Why")

Understanding the metabolic fate of 3-(3-Methoxyphenoxy)-4-methylaniline is crucial for risk assessment.[1][2][3] The liver metabolizes this compound via Cytochrome P450 enzymes.[1][2][3]

Metabolic Activation Pathway[1][2][3]

Figure 2: Mechanism of Methemoglobinemia Induction.[1][2][3]

-

Absorption: The phenoxy ether tail acts as a "grease" molecule, pulling the toxic aniline head group through the lipid bilayer of the skin.[1][2][3]

-

Bioactivation: Once systemic, the amine is N-hydroxylated.[1][2][3]

-

Toxicity: The N-hydroxylamine cycles between oxidized and reduced states, continuously oxidizing hemoglobin.[1][2][3] This is why a small amount of chemical can cause a large amount of biological damage (catalytic toxicity).[1][2][3]

Storage & Stability

-

Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

-

Light Sensitivity: Protect from light.[1][2][3] Anilines oxidize to dark, tarry polymers upon UV exposure.[1][2][3]

-

Incompatibility: Violent reaction potential with strong oxidizers (e.g., Nitric Acid, Peroxides) and acid chlorides.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Aniline Derivatives: Structure-Activity Relationships.[1][2][3] Retrieved from [Link][1][2][3]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.[1][2][3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Recognition and Management.[1][2][3] Retrieved from [Link][1][2][3]

Methodological & Application

Reaction conditions for nucleophilic substitution with phenoxy anilines

Application Note: Optimization of Nucleophilic Aromatic Substitution ( ) with Phenoxy Anilines

Executive Summary & Scientific Context

Phenoxy anilines are "privileged structures" in medicinal chemistry, serving as critical pharmacophores in numerous kinase inhibitors (e.g., Ibrutinib , Vandetanib ). The ether linkage provides conformational flexibility, while the aniline nitrogen serves as the nucleophilic attachment point to the heteroaryl core (the "hinge binder").

This guide addresses the specific challenge of "Nucleophilic Substitution with Phenoxy Anilines" . While standard aniline couplings are routine, phenoxy anilines present unique electronic and steric challenges:

-

Electronic Duality: The phenoxy group is inductively withdrawing (

) but resonance donating ( -

Steric Bulk: The flexible phenoxy arm can interfere with the trajectory of attack on crowded electrophiles (e.g., 2,4-disubstituted pyrimidines).

-

Regioselectivity: When coupling to asymmetrical electrophiles (e.g., 2,4-dichloropyrimidine), controlling C4 vs. C2 selectivity is critical.

This document provides protocols for both the synthesis of the phenoxy aniline scaffold and its subsequent coupling to heteroaryl chlorides , with a focus on yield optimization and impurity control.

Mechanistic Grounding

The Pathway

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4][5] The rate-determining step is typically the formation of the anionic Meisenheimer Complex (Sigma complex).

-

Step 1 (Attack): The phenoxy aniline lone pair attacks the ipso-carbon of the electrophile.

-

Step 2 (Stabilization): The negative charge is delocalized onto electron-withdrawing groups (EWG) or ring nitrogens.

-

Step 3 (Re-aromatization): Loss of the leaving group (Cl, F) restores aromaticity.

Critical Insight - The "Acid Catalysis" Paradox:

While

Visualization: Reaction Logic Flow

Caption: Decision matrix for selecting reaction conditions based on electrophile activation and regioselectivity requirements.

Experimental Protocols

Protocol A: Coupling Phenoxy Aniline to Heteroaryl Chlorides (Standard)

Best for: Highly activated electrophiles (e.g., 4-chloroquinazolines) where acid sensitivity is a concern.

Reagents:

-

Phenoxy aniline derivative (1.0 equiv)

-

Heteroaryl Chloride (1.0 - 1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv) or

-

Solvent: Isopropanol (i-PrOH) or n-Butanol (n-BuOH)

-

Note: Alcohols are preferred over DMF/DMA initially because product precipitation often drives the reaction and simplifies workup.

-

Procedure:

-

Charge: To a reaction vial, add the heteroaryl chloride (1.0 mmol) and i-PrOH (5 mL, 0.2 M).

-

Add: Add DIPEA (2.5 mmol) followed by the phenoxy aniline (1.0 mmol).

-

Heat: Heat to reflux (

) for 4–12 hours.-

Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride.[1]

-

-

Workup (Precipitation Method):

-

Cool the mixture to Room Temperature (RT).

-

If solids precipitate, filter and wash with cold i-PrOH and

. This often yields pure product. -

If no precipitate: Dilute with EtOAc, wash with Water (x2) and Brine. Dry over

.[2]

-

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid-Mediated Coupling (The "Kinase" Method)

Best for: Less reactive electrophiles (e.g., 2-chloropyrimidines) or when basic conditions yield byproducts.

Reagents:

-

Phenoxy aniline (1.0 equiv)

-

Heteroaryl Chloride (1.0 equiv)[6]

-

Acid Source: 4.0 M HCl in Dioxane (catalytic to stoichiometric, usually 0.1 – 1.0 equiv) OR p-TsOH.

-

Solvent: n-Butanol or 2-Propanol.

Procedure:

-

Dissolve: Dissolve heteroaryl chloride and phenoxy aniline in n-Butanol (0.5 M).

-

Activate: Add HCl in Dioxane (3-5 drops, approx 0.1 equiv).

-

Heat: Heat to

(sealed tube if using i-PrOH). -

Workup:

Protocol C: Synthesis of the Phenoxy Aniline Core ( Precursor)

If you need to synthesize the phenoxy aniline reagent itself.

Reaction: Phenol + 1-Fluoro-4-nitrobenzene

-

Step 1 (

):-

Mix Phenol (1.0 eq) and

(1.5 eq) in DMF (0.5 M). Stir 15 min. -

Add 1-Fluoro-4-nitrobenzene (1.0 eq). Note: Fluoro is superior to Chloro here due to higher electronegativity stabilizing the Meisenheimer intermediate.

-

Heat to

for 4 hours. -

Pour into ice water. Filter the yellow solid (Nitro ether).

-

-

Step 2 (Reduction):

-

Dissolve Nitro ether in EtOH/EtOAc.

-

Add Pd/C (10% w/w) and hydrogenate (

balloon) or use

-

Optimization & Troubleshooting Data

Solvent & Base Screening Matrix

The following table summarizes the effect of solvent polarity and base strength on the coupling of 4-phenoxyaniline with 4-chloro-quinazoline.

| Solvent | Base | Temp ( | Yield (Isolated) | Notes |

| i-PrOH | DIPEA | 80 | 88% | Standard Protocol. Clean precipitation. |

| DMF | 100 | 75% | Darker reaction mixture; difficult workup (DMF removal). | |

| Toluene | 110 | 40% | Slow kinetics; poor solubility of polar intermediates. | |

| n-BuOH | HCl (cat) | 110 | 92% | Best for unreactive substrates. Product isolated as salt. |

| Water | HPMC/KOH | 100 | 65% | "Green" conditions; good for simple substrates, poor for lipophilic phenoxy anilines. |

Common Pitfalls

-

Hydrolysis (The "Hydroxy" Impurity):

-

Regio-scrambling:

-

Context: Reacting 2,4-dichloropyrimidine.[13]

-

Fix: To target C4 (kinetic product), run at

to RT with 1.0 eq of aniline. To target C2, C4 must already be substituted, or use forcing conditions (

-

-

Oxidation: Phenoxy anilines are electron-rich and can oxidize to dark imino-quinones if left in air/light. Store under Argon.

References

-

Directed Nucleophilic Arom

- Source: Royal Society of Chemistry (RSC), Chem. Sci.

- Relevance: Describes "Directed SnAr" using pyridine/acid catalysis to improve yields in difficult amin

-

Link:[Link]

- Optimization of 4-Chloropyrimidine Substitution Reactions.

-

Nucleophilic Aromatic Substitution in W

- Source:Green Chemistry, 2021.

- Relevance: Discusses using HPMC surfactant for SnAr reactions, relevant for "Green" process development.

-

Link:[Link]

-

Electronic Effects in SnAr Reactions.

- Source: Master Organic Chemistry.

- Relevance: Foundational theory on why Fluorine is a better leaving group than Chlorine in SnAr (Meisenheimer stability).

-

Link:[Link]

-

Amination of Heteroaryl Chlorides in W

- Source: N

- Relevance: Comparison of transition-metal-free SnAr vs Palladium coupling.

-

Link:[Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. osti.gov [osti.gov]

- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Methoxyphenoxy)-4-methylaniline

[1]

Ticket System Status: [ONLINE] Subject: Troubleshooting Purification & Isolation of Diaryl Ether Aniline Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Chemical Context

You are working with 3-(3-Methoxyphenoxy)-4-methylaniline , a lipophilic diaryl ether amine.[1] This molecule presents a classic "Janus" purification challenge common in kinase inhibitor synthesis (e.g., c-Met or EGFR pathways):

-

The Ether Linkage: Increases lipophilicity, making the compound "sticky" on silica and prone to co-eluting with non-polar impurities.

-

The Amine: Susceptible to rapid oxidation (browning) but provides a "handle" for pH-switchable purification.

-

The Impurity Profile: The synthesis (typically SNAr or Ullmann coupling followed by nitro reduction) leaves distinct contaminants: unreacted 3-methoxyphenol (acidic) and halogenated precursors (neutral).

This guide abandons generic advice in favor of chemically specific, self-validating protocols .

Troubleshooting Modules (Q&A Format)

Ticket #101: "I see persistent phenol contamination in my NMR."

User Issue: "After the nitro reduction, I still see peaks corresponding to 3-methoxyphenol (approx. 6.5-7.2 ppm) in my proton NMR. Column chromatography isn't separating them well."

Root Cause: The precursor coupling step (SNAr) often uses excess phenol. While the nitro intermediate is neutral, the final aniline is basic. If you perform a standard aqueous workup at neutral pH, the lipophilic phenol partitions into the organic layer alongside your product.

The Protocol: The "pH-Switch" Extraction Do not rely on silica chromatography for phenol removal. Use the acidity difference (Phenol pKa ~10 vs. Anilinium pKa ~4-5) to separate them in the workup phase.

Step-by-Step Solution:

-

Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., MTBE or Toluene ). Avoid DCM if possible, as it can form emulsions with basic water.

-

Acid Extraction (The Capture): Extract the organic layer with 1M HCl (aq) (3x).

-

Organic Wash: Wash the combined acidic aqueous layers once with fresh MTBE to remove entrained neutrals. Discard the organic layer. [3]

-

Base Release (The Recovery): Cool the aqueous layer to 0-5°C. Slowly basify with 4M NaOH until pH > 12.

-

Final Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate or DCM . Dry over

and concentrate.

Validation Check: Run a TLC of the crude vs. the acid-extracted organic layer. The product spot should disappear from the organic layer during Step 2.

Ticket #205: "My product is an oil and won't crystallize."

User Issue: "The literature suggests a solid, but I have a dark brown oil. Trituration with hexanes failed."

Root Cause: Diaryl ether anilines are often low-melting solids.[1] Small amounts of solvent or impurities (like rotamers or oxidation byproducts) depress the melting point, resulting in a supercooled oil.

The Protocol: The "Salt Formation" Trap Instead of forcing the free base to crystallize, convert it to a crystalline salt. This also stabilizes the amine against oxidation.

Step-by-Step Solution:

-

Solvent Choice: Dissolve the oil in a minimal amount of dry Ethanol or Isopropanol .

-

Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or Methanesulfonic acid .

-

Precipitation: Add Diethyl Ether or MTBE dropwise until the solution turns turbid.

-

Cooling: Store at -20°C overnight. Filter the white/off-white solid.[1]

Data Summary: Salt Properties

| Salt Type | Crystallinity | Hygroscopicity | Stability | Recommended For |

| Free Base | Poor (Oil/Low MP) | N/A | Low (Oxidizes) | Immediate use |

| Hydrochloride | Good | Moderate | High | General Storage |

| Tosylate | Excellent | Low | Very High | Long-term Storage |

| Oxalate | Good | Low | Moderate | Analytical Standards |

Ticket #308: "The catalyst is clogging my filter during workup."

User Issue: "I used Pd/C for the nitro reduction. Filtration is painfully slow, and the filtrate is still gray (colloidal Pd)."

Root Cause: Diaryl ethers can act as surfactants, stabilizing colloidal palladium. Fine carbon particles clog standard frits.[1]

The Protocol: The "Celite Sandwich"

-

Preparation: Use a sintered glass funnel. Place a filter paper, then a 2cm layer of Celite 545 (wetted with solvent), then another filter paper on top.

-

Why? The top paper prevents the stream from disturbing the Celite bed.

-

-

The Wash: Do not let the cake run dry during filtration (pyrophoric risk). Wash with warm Methanol (warm solvent keeps the product dissolved; diaryl ethers can precipitate on the cold filter cake).

-

Polishing: If the filtrate is gray, pass it through a 0.45 µm PTFE syringe filter.

Visualizing the Purification Logic

The following flowchart illustrates the Acid-Base Purification Cycle (Ticket #101), which is the most robust method for isolating this specific intermediate.

Figure 1: The "pH-Switch" workflow for separating basic anilines from acidic phenols and neutral impurities.[1] This method relies on the pKa differential between the aniline (pKa ~4.6) and the phenol (pKa ~10).[9]

Stability & Storage Guidelines

-

Oxidation Sensitivity: Anilines with electron-donating groups (like the methyl and ether linkage here) are electron-rich and prone to oxidation.[1]

-

Light Sensitivity: Store in amber vials.

-

Shelf Life:

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based extraction and salt formation protocols).

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses lipophilicity and handling of diaryl ethers in drug design).

-

Evano, G., & Blanchard, N. (2016). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons.[1] (Authoritative source on Ullmann coupling byproducts and purification of diaryl ethers).

-

PubChem. (2024).[1] Compound Summary: 3-Methoxy-4-methylaniline.[1][11] National Library of Medicine. Link (Used for general physicochemical property validation of the core aniline structure).

Sources

- 1. 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 7. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 10. Page loading... [guidechem.com]

- 11. 3-Methoxy-4-methylaniline, 99+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Support Center: Purification Strategies for Reactions Involving 3-(3-Methoxyphenoxy)-4-methylaniline

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural advice for effectively removing unreacted 3-(3-Methoxyphenoxy)-4-methylaniline from post-reaction mixtures. The methodologies are grounded in fundamental chemical principles to ensure robust and reproducible purifications.

Understanding the Impurity: Properties of 3-(3-Methoxyphenoxy)-4-methylaniline

A successful purification strategy begins with understanding the physicochemical properties of the compound to be removed. 3-(3-Methoxyphenoxy)-4-methylaniline, an aniline derivative, possesses key characteristics that we can exploit for its separation.

| Property | Value | Source |

| Synonyms | 4-Methyl-m-anisidine, o-Cresidine | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Brownish solid | |

| Melting Point | 57-59 °C | |

| Boiling Point | ~250-253 °C at 760 mmHg | |

| Solubility (Water) | Very low (< 1 mg/mL) | |

| Chemical Nature | Weakly basic (pKa of aniline ~4.6) | [1] |

The most critical property for purification is its basicity. The lone pair of electrons on the nitrogen atom allows it to act as a weak base, readily reacting with acids to form a water-soluble salt.[2] This behavior is the cornerstone of the most common purification technique: acid-base extraction.

Purification Method Selection Guide

Choosing the right purification method depends on the stability and properties of your desired product. This decision tree provides a logical pathway for selecting the most appropriate technique.

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and common method to remove unreacted 3-(3-Methoxyphenoxy)-4-methylaniline? A1: The most efficient method is an acidic wash, a form of acid-base liquid-liquid extraction.[3][4] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic aniline is protonated, forming an ammonium chloride salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.[5][6] This allows for a clean and effective separation.

Q2: My desired product is sensitive to acid. What are my alternatives? A2: If your product can degrade, hydrolyze, or is otherwise unstable in acidic conditions, you should avoid an acidic wash. The two best alternatives are:

-

Flash Column Chromatography: This technique separates compounds based on their polarity.[7] Since 3-(3-Methoxyphenoxy)-4-methylaniline is a moderately polar compound, it can typically be separated from less polar or more polar products by selecting an appropriate solvent system (eluent).

-

Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification tool.[8][9] The goal is to find a solvent or solvent system in which your product's solubility is high at an elevated temperature but low at room or cold temperatures, while the aniline impurity remains in solution.[9]

Q3: How can I confirm that all the aniline has been removed from my product? A3: Thin-Layer Chromatography (TLC) is the quickest way to qualitatively check for the presence of the starting aniline. Spot your crude mixture, the purified product, and the aniline standard on a TLC plate. The absence of the aniline spot in your product lane indicates successful removal. For quantitative assessment, more advanced techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[10][11]

Q4: I performed an acidic wash, but now I have a persistent emulsion at the interface. How can I resolve this? A4: Emulsion formation is common, especially when dealing with amines. To break an emulsion, you can:

-

Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to force the separation of the layers.[4]

-

Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for 10-20 minutes is enough for the layers to separate.

-

Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

-

Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[4]

Troubleshooting Guides & Experimental Protocols

Guide 1: Purification by Acid-Base Extraction

This method is ideal for acid-stable, neutral organic products. The workflow leverages the basicity of the aniline to sequester it in an aqueous phase.

Workflow Diagram: Acid-Base Extraction

Caption: Step-by-step workflow for acid-base extraction.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the material.

-

Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel, and invert it gently to mix. Vigorously shake for 30-60 seconds, periodically venting to release pressure.[2][4]

-

Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated aniline salt will reside in the aqueous layer.[3]

-

Isolate Layers: Drain the lower layer. To avoid contamination, it is good practice to drain the lower layer from the bottom stopcock and pour the upper layer out from the top opening of the funnel.

-

Repeat Wash (Optional): For high concentrations of aniline, a second wash with 1M HCl may be necessary. Check the organic layer by TLC to confirm the removal of the aniline.

-

Neutralizing Wash: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine) to remove residual acid and water.[4]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Purification by Flash Column Chromatography

This method is suitable for acid-sensitive products or when acid-base extraction fails to provide adequate separation.

Step-by-Step Protocol:

-

Solvent System Selection: Using TLC, identify a solvent system (eluent) that provides good separation between your product and the aniline. A typical starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate. The goal is a retention factor (Rf) of ~0.3 for your product and a clear difference in Rf for the aniline.

-

Pro-Tip: Anilines can sometimes "streak" on silica gel. Adding a small amount (~0.5-1%) of triethylamine to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]

-

-

Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure the silica bed is compact and free of air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel. Collect fractions in test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Purification by Recrystallization

This technique is applicable if your desired product is a solid and has different solubility properties than the aniline impurity.

Step-by-Step Protocol:

-

Solvent Selection: The key is to find a "good" solvent. An ideal solvent should dissolve your product poorly at low temperatures but completely at its boiling point. Conversely, the aniline impurity should either be very soluble or very insoluble at all temperatures.[8] Test small amounts of your crude mixture in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable one.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough hot solvent to fully dissolve the solid.

-

Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[8]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling, which typically leads to larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely.

References

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylaniline. PubChem. Retrieved February 27, 2026, from [Link]

- Täuber, E., & Walder, F. (1999). Process for the purification of aromatic amines. Google Patents.

-

Lebleu, T., De Robichon, T., & Le Saux, T. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

-

Various Authors. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Quora. Retrieved February 27, 2026, from [Link]

-

Bailey, B. A., & White, J. R. (1985). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. The Analyst. Retrieved February 27, 2026, from [Link]

-

FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved February 27, 2026, from [Link]

-

Various Authors. (2014). How do I remove aniline from the reaction mixture?. ResearchGate. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved February 27, 2026, from [Link]

- Perkins, M. L. (1945). Purification of amine reaction mixtures. Google Patents.

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved February 27, 2026, from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved February 27, 2026, from [Link]

- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. Google Patents.

-

National Center for Biotechnology Information. (n.d.). N-(3-methoxypropyl)-4-methylaniline. PubChem. Retrieved February 27, 2026, from [Link]

-

Hua, H.-C., et al. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

- Grassert, I., et al. (1990). Process for separating aniline derivatives. Google Patents.

-

Hosoya, T., et al. (2012). Thermal reactivities of catechols/pyrogallols and cresols/xylenols as lignin pyrolysis intermediate. CORE. Retrieved February 27, 2026, from [Link]

-

Chen, H.-W., & Wu, S.-M. (2004). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC - NIH. Retrieved February 27, 2026, from [Link]

-

Kice, J. L., et al. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

-

CK-12 Foundation. (2026). Preparation of Amines. Retrieved February 27, 2026, from [Link]

-

Hallett, J. P., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC - NIH. Retrieved February 27, 2026, from [Link]

-

Kryshtal, G. V., et al. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Retrieved February 27, 2026, from [Link]

-

Unknown Author. (n.d.). 3.3. CRYSTALLIZATION. Retrieved February 27, 2026, from [Link]

- De Haan, A. B., & Van De Sandt, E. J. A. (2007). Process for isolation of an organic amine. Google Patents.

-

Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved February 27, 2026, from [Link]

-

Unknown Author. (n.d.). Liquid/liquid Extraction. Retrieved February 27, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved February 27, 2026, from [Link]

Sources

- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. esisresearch.org [esisresearch.org]

- 9. studymind.co.uk [studymind.co.uk]

- 10. epa.gov [epa.gov]

- 11. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Solvent Systems for Phenoxy Aniline Crystallization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for phenoxy aniline crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of phenoxy aniline isomers. As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, achieving a robust and reproducible crystallization process is paramount for ensuring high purity, optimal yield, and consistent physical properties.[1][2][3] This document provides expert-driven troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common hurdles and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of phenoxy aniline and the principles of solvent selection for its crystallization.

Q1: What are the key physical properties of phenoxy aniline isomers relevant to crystallization?

Understanding the fundamental physicochemical properties of the specific phenoxy aniline isomer you are working with is the first step in designing a successful crystallization process. The melting point, in particular, provides a crucial reference for techniques like cooling crystallization and for diagnosing issues such as "oiling out."

Table 1: Physicochemical Properties of Phenoxy Aniline Isomers

| Property | 2-Phenoxyaniline | 4-Phenoxyaniline |

|---|---|---|

| Synonyms | o-Aminodiphenyl ether, 2-Aminophenyl phenyl ether | p-Aminophenyl phenyl ether, 4-Aminodiphenyl ether[2][4] |

| CAS Number | 2688-84-8[1] | 139-59-3[2][4] |

| Molecular Formula | C₁₂H₁₁NO[1] | C₁₂H₁₁NO[2] |

| Molecular Weight | 185.22 g/mol | 185.22 g/mol [5] |

| Appearance | Solid[1] | Brown-green crystalline powder[4] |

| Melting Point | 47-49 °C | 85 °C or 93 °C[4] |

| Boiling Point | 170 °C at 18 mmHg | ~320 °C at 4.0 kPa |

| General Solubility | Moderately soluble in organic solvents, less soluble in water.[1] | Soluble in ethanol and ether; limited solubility in water.[2] |

Note: Melting point data can vary slightly between suppliers and based on purity.

Q2: How do I select a suitable starting solvent for phenoxy aniline crystallization?

The choice of solvent is the most critical factor in crystallization.[6] An ideal solvent should exhibit high solubility for phenoxy aniline at elevated temperatures and low solubility at room or sub-ambient temperatures.[7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

The "like dissolves like" principle is a valuable starting point.[8] Phenoxy aniline has a moderately polar amino group capable of hydrogen bonding, but its structure is dominated by two bulky, non-polar aromatic rings and an ether linkage.[9] This dual nature suggests that solvents of intermediate polarity, such as alcohols, or mixtures of polar and non-polar solvents, will be most effective.

Q3: What is the difference between cooling crystallization and anti-solvent crystallization, and when should I use each?

Cooling Crystallization is preferred when the solubility of phenoxy aniline in a chosen solvent shows a strong dependence on temperature. The compound is dissolved in a minimal amount of hot solvent to form a saturated solution, and crystals precipitate as the solution cools and becomes supersaturated.[7] This method is often easier to control and scale up.

Anti-solvent Crystallization is used when a suitable single solvent with a steep solubility curve cannot be found.[10] In this technique, phenoxy aniline is dissolved in a "good" solvent in which it is highly soluble. A second, miscible "anti-solvent" in which the compound is poorly soluble is then added, reducing the overall solubility of the solute in the mixture and inducing crystallization.[10][11][12] This method is very effective for achieving high yields but requires careful control of the addition rate to avoid crashing out amorphous material.[11]

Q4: Can I use a mixed-solvent system? How do I choose the right pair?

Yes, mixed-solvent systems are extremely useful and common for crystallizing compounds like phenoxy aniline.[8] A typical pair consists of:

-

A "good" solvent: This solvent readily dissolves the phenoxy aniline (e.g., ethanol, isopropanol, acetone).

-

A "poor" or "anti-solvent": The phenoxy aniline has very low solubility in this solvent, which must be miscible with the "good" solvent (e.g., water, heptane, diethyl ether).[7]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes slightly cloudy (turbid). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[7][8]

Section 2: Troubleshooting Guide

This guide provides direct answers and actionable solutions to specific problems you may encounter during your experiments.

Issue 1: My phenoxy aniline is "oiling out" instead of forming crystals.

This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. It is often caused by excessively high supersaturation or by cooling a solution that is above the melting point of the solvated compound.

-

Primary Causes & Solutions

-

Cooling Rate is Too Fast: Rapid cooling can generate supersaturation so quickly that molecules don't have time to orient into a crystal lattice.

-

Solution: Slow down the cooling process. Insulate the flask or allow it to cool to room temperature on the benchtop before moving it to an ice bath.[7]

-

-

Excessive Supersaturation: Too little solvent was used, or the anti-solvent was added too quickly.

-

Solution: Before cooling, add a small amount of additional warm "good" solvent to the saturated solution.[8] If using an anti-solvent, add it more slowly while vigorously stirring the solution.

-

-

High Impurity Level: Significant impurities can depress the melting point of the solid form, leading to the formation of a liquid oil.[7]

-

Solution: Consider a pre-purification step, such as passing the crude material through a silica plug or treating the hot solution with activated charcoal before crystallization.

-

-

Issue 2: The crystallization yield is very low.

A low recovery of purified product can undermine an otherwise successful purification.

-

Primary Causes & Solutions

-

Too Much Solvent Used: Using an excessive volume of solvent will result in a significant portion of your product remaining dissolved even after cooling.

-

Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[8] If too much was added, carefully evaporate some solvent by gently heating the solution to re-establish saturation.

-

-

Incomplete Crystallization: The final cooling temperature may not be low enough to maximize precipitation.

-

Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[8]

-

-

Product Loss During Washing: Washing the collected crystals with a solvent at room temperature can redissolve a portion of the product.

-

Issue 3: The final crystals are discolored (e.g., brown or yellow).

The color of phenoxy aniline and its derivatives can be an indicator of purity, with darker colors often suggesting the presence of oxidized impurities.[7]

-

Primary Causes & Solutions

-

Impurities from Starting Material: Colored impurities carried over from the preceding reaction step are a common cause.

-

Solution: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[8] Swirl for a few minutes to allow the charcoal to adsorb the colored impurities, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[8]

-

-

Degradation During Heating: Prolonged exposure to high temperatures in the presence of oxygen can cause degradation.

-

Solution: Minimize the time the solution is held at its boiling point. If the compound is particularly sensitive, consider conducting the crystallization under an inert atmosphere (e.g., nitrogen or argon).

-

-

Issue 4: The crystals are very fine needles, making filtration difficult.

Crystal morphology (habit) significantly impacts downstream processing, such as filtration and drying.[3] Needle-like crystals often trap solvent and form a dense mat on the filter paper, slowing filtration to a crawl.

-

Primary Causes & Solutions

-

Rapid Nucleation: High supersaturation favors rapid nucleation over slow crystal growth, often resulting in small, needle-like crystals.[13]

-

Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate, slowing the anti-solvent addition rate, or using a slightly more dilute solution.

-

-

Solvent Effect: The solvent system itself can strongly influence the crystal habit.[13][14][15]

-

Solution: Experiment with different solvent systems. For example, if a toluene system yields needles, a switch to an ethanol/water system may produce more prismatic crystals. The interaction between the solvent and specific crystal faces dictates the final morphology.[13]

-

-

Lack of Nucleation Control: Spontaneous nucleation can be chaotic.

-

Solution: Try "seeding" the solution. Once the solution has cooled slightly and is supersaturated, add one or two tiny, pre-existing crystals of pure phenoxy aniline. These seed crystals provide a template for ordered growth, often leading to larger, more well-defined crystals.[6]

-

-

Section 3: Visualizations & Data

Diagrams of Experimental Workflows

// Node Definitions start [label="Start: Crude\nPhenoxy Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_test [label="Perform Small-Scale\nSolubility Tests", fillcolor="#4285F4", fontcolor="#FFFFFF"]; find_good [label="Identify 'Good' Solvents\n(Soluble when hot)", fillcolor="#FBBC05", fontcolor="#202124"]; find_poor [label="Identify 'Poor' Solvents\n(Insoluble when cold)", fillcolor="#FBBC05", fontcolor="#202124"];

decision_single [label="Is there a single solvent with\n a high ΔS/ΔT?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3.5, height=1];

protocol_cool [label="Proceed with Cooling\nCrystallization Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.8]; protocol_anti [label="Proceed with Anti-Solvent\nCrystallization Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.8];

end_product [label="Obtain Purified\nCrystalline Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> sol_test; sol_test -> find_good; sol_test -> find_poor; {find_good, find_poor} -> decision_single [style=dashed];

decision_single -> protocol_cool [label=" Yes"]; decision_single -> protocol_anti [label="No "];

protocol_cool -> end_product; protocol_anti -> end_product; }

Caption: Systematic workflow for selecting an appropriate solvent system.

// Node Definitions issue [label="Crystallization Issue\nEncountered", fillcolor="#F1F3F4", fontcolor="#202124"];

q1 [label="What is the nature\nof the problem?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5];

oiling [label="Product is\n'Oiling Out'", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Yield is\nLow", fillcolor="#FBBC05", fontcolor="#202124"]; bad_morph [label="Poor Morphology\n(e.g., Needles)", fillcolor="#FBBC05", fontcolor="#202124"];

sol_oil [label="Slow cooling rate\nUse more solvent\nAdd anti-solvent slower", fillcolor="#E8F0FE", fontcolor="#202124", shape=note]; sol_yield [label="Use min. solvent\nCool in ice bath\nWash with cold solvent", fillcolor="#E8F0FE", fontcolor="#202124", shape=note]; sol_morph [label="Slow supersaturation\nChange solvent system\nUse seed crystals", fillcolor="#E8F0FE", fontcolor="#202124", shape=note];

// Edges issue -> q1; q1 -> oiling [label="Liquid Formation"]; q1 -> low_yield [label="Low Mass Recovery"]; q1 -> bad_morph [label="Poor Crystal Shape"];

oiling -> sol_oil [label="Solution:"]; low_yield -> sol_yield [label="Solution:"]; bad_morph -> sol_morph [label="Solution:"]; }

Caption: Decision tree for troubleshooting common crystallization issues.

Data Presentation

Table 2: Suggested Solvent Systems for Phenoxy Aniline Crystallization

| Solvent Class | "Good" Solvents (High Solubility) | "Poor" / Anti-Solvents (Low Solubility) | Potential Solvent Pairs (Good/Anti-Solvent) |

|---|---|---|---|

| Alcohols | Isopropanol, Ethanol[2], Methanol | Water | Ethanol / Water[8], Isopropanol / Water |

| Ketones | Acetone, Methyl Ethyl Ketone | Heptane, Hexane | Acetone / Heptane |

| Ethers | Tetrahydrofuran (THF) | Diethyl Ether[2], Heptane | THF / Heptane |

| Aromatics | Toluene | Heptane, Hexane | Toluene / Heptane |

| Esters | Ethyl Acetate | Heptane, Hexane | Ethyl Acetate / Heptane |

Section 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization workflows. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Isopropanol)

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude phenoxy aniline. Add a small volume of isopropanol and heat the mixture to a gentle boil (e.g., on a hot plate with a stirrer). Continue to add isopropanol in small portions until the solid has just completely dissolved.[8]

-

(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[7]

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[7]

-

Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Crystallization (Example: Ethanol/Water)

-

Solvent Selection: This protocol uses ethanol as the "good" solvent and water as the "anti-solvent".[7][8]

-

Dissolution: Dissolve the crude phenoxy aniline in the minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-solvent: While the solution is still warm and stirring, slowly add water dropwise until the solution becomes slightly and persistently cloudy (turbid).[7]

-

Clarification: Add a few drops of hot ethanol until the solution becomes clear again.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) for washing the crystals.

References

- US4316993A - Process for the preparation of 4-phenoxy-phenols - Google P

-

Reaction of Aniline with FeOC1. Formation and Ordering of Conducting Polyaniline in a Crystalline Layered Host - J. Am. Chem. Soc. (URL: [Link])

-

(PDF) Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline - ResearchGate. (URL: [Link])

-

Guide for crystallization - University of Rennes. (URL: [Link])

-

Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison - Journal of Pharmaceutical Sciences. (URL: [Link])

-

Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study - MDPI. (URL: [Link])

-

Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (URL: [Link])

-

4-[3-(4-aminophenoxy)phenoxy]aniline | Solubility of Things. (URL: [Link])

-

Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate. (URL: [Link])

- US6162832A - 2-Phenoxyaniline derivatives - Google P

-

Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution - ResearchGate. (URL: [Link])

-

Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers - PMC. (URL: [Link])

-

Antisolvent Crystallization - Chalmers University. (URL: [Link])

-

Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. (URL: [Link])

-

Anti-solvent crystallization: witness the polymorphic transformation with Crystalline - Technobis. (URL: [Link])

-

Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. (URL: [Link])

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (URL: [Link])

-

The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT - ResearchGate. (URL: [Link])

-

Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. (URL: [Link])

-

From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (URL: [Link])

-

Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

-

(4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem. (URL: [Link])

-

The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (URL: [Link])

Sources

- 1. CAS 2688-84-8: 2-phenoxyaniline | CymitQuimica [cymitquimica.com]

- 2. CAS 139-59-3: 4-Phenoxyaniline | CymitQuimica [cymitquimica.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. unifr.ch [unifr.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 11. crystallizationsystems.com [crystallizationsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

LC-MS fragmentation pattern of 3-(3-Methoxyphenoxy)-4-methylaniline

[1]

Executive Summary

This technical guide provides an in-depth analysis of the LC-MS fragmentation dynamics of 3-(3-Methoxyphenoxy)-4-methylaniline (MW 229.28 Da), a critical pharmacophore scaffold often encountered in the development of tyrosine kinase inhibitors (TKIs) and diaryl ether-based bioactive compounds.[1]

Unlike generic spectral libraries, this guide compares two distinct analytical regimes: Nominal Mass Quantitation (Triple Quadrupole) versus High-Resolution Structural Elucidation (Q-TOF/Orbitrap) .[1] We analyze how different ionization energies and detection modes impact the observed fragmentation pattern, providing researchers with a roadmap for both sensitive quantification and robust metabolite identification.

Chemical Profile & Ionization Properties[1][2][3][4][5][6][7][8][9][10]

Before designing the MS experiment, the physicochemical properties of the analyte must be understood to select the optimal ionization source.

| Property | Value | MS Implication |

| Formula | C₁₄H₁₅NO₂ | [M+H]⁺ Monoisotopic Mass: 230.1176 Da |

| Structure | Diaryl ether with amine & methoxy groups | Ether Bridge: Stable, requires high CE for cleavage.[1][2] Methoxy: Labile, prone to radical loss (-15 Da).[1] |

| Basicity | Aniline Nitrogen (pKₐ ~4-5) | ESI(+): Highly favorable.[1] Forms stable [M+H]⁺.[1] |

| LogP | ~2.8 (Predicted) | LC: Retains well on C18; elutes in moderate % organic.[1] |

Comparative Analysis: Optimization of Detection Regimes

This section compares the "performance" of two analytical approaches. The choice of method dictates which fragment ions are prioritized.[1]

Scenario A: Quantitative Screening (Triple Quadrupole)

-

Objective: Maximum Sensitivity (femtomolar detection).

-

Performance: High signal-to-noise ratio, but low structural information.[1]

-

Recommended Transitions:

Scenario B: Structural Confirmation (Q-TOF / Orbitrap)

-

Objective: Metabolite ID / Impurity Profiling.

-

Mechanism: High-Resolution Full Scan (MS1) + Data-Dependent MS2.[1]

-

Performance: High mass accuracy (<5 ppm), reveals isotopic fine structure.[1]

-

Key Insight: HRMS allows differentiation between isobaric losses (e.g., loss of NH₃ vs. loss of OH).

Performance Matrix: Method A vs. Method B

| Feature | Method A: Triple Quad (SRM) | Method B: HRMS (Q-TOF) |

| Sensitivity | Excellent (LOD < 0.1 ng/mL) | Good (LOD ~ 1-5 ng/mL) |

| Selectivity | Unit Resolution (0.7 Da) | High Resolution (>20,000 FWHM) |

| Fragmentation | Limited to pre-set transitions | Full spectra (reveals unexpected rearrangements) |

| Application | PK/PD Studies, Routine QC | Impurity ID, Metabolic Stability |

Deep Dive: Fragmentation Pathways & Causality[1]

The fragmentation of 3-(3-Methoxyphenoxy)-4-methylaniline under Electrospray Ionization (ESI) follows specific mechanistic rules governed by the stability of the resulting carbocations.

Pathway 1: Methoxy Group Degradation (Low Energy)

At low collision energies (10-20 eV), the ether linkage between the rings remains intact. The most labile bond is the O-CH₃ bond on the methoxy group.[1]

-

Mechanism: Homolytic cleavage or inductive loss of the methyl radical (•CH₃).

-

Result: Formation of a radical cation [M+H - CH₃][1]•⁺ at m/z 215 .

-

Note: While ESI typically produces even-electron ions, methoxy-aromatics frequently exhibit this radical loss, stabilized by resonance across the biphenyl ether system.[1]

Pathway 2: Ammonia Loss (Ortho Effect)

The primary amine on the methylaniline ring can be eliminated as ammonia (NH₃, 17 Da).

-

Result: m/z 213 .

-

Causality: This pathway is often competitive with methyl loss but less dominant unless the proton is mobilized by adjacent groups.[1]

Pathway 3: Diaryl Ether Cleavage (High Energy)

At high collision energies (>35 eV), the central C-O-C ether bridge fractures. The charge retention depends on the proton affinity (PA) of the fragments.

-

Route A (Charge on Phenoxy): Formation of the 3-methoxyphenol cation (m/z 123 ).[1]

-

Route B (Charge on Aniline): Formation of the 4-methylaniline cation (m/z 106 ).[1]

-

Observation: The aniline fragment is often more abundant due to the nitrogen's ability to stabilize the positive charge (forming a tropylium-like or iminium ion).

Pathway 4: Ring Contraction & CO Loss

Phenolic fragments (formed after ether cleavage) often lose Carbon Monoxide (CO, 28 Da).

-

Transition: m/z 123 → m/z 95.

Visualization: Fragmentation Tree (DOT)

The following diagram illustrates the hierarchical fragmentation pathways, color-coded by energy regime.

Caption: Hierarchical fragmentation tree of 3-(3-Methoxyphenoxy)-4-methylaniline. Green nodes indicate primary transitions suitable for quantitation; Red nodes indicate structural diagnostic ions.[1]